molecular formula C8H7ClN4O2S B2682543 [(E)-(2-chloro-5-nitrophenyl)methylideneamino]thiourea CAS No. 1258510-43-8

[(E)-(2-chloro-5-nitrophenyl)methylideneamino]thiourea

Cat. No. B2682543
CAS RN: 1258510-43-8
M. Wt: 258.68
InChI Key: WWIODQCZVWJPED-UHFFFAOYSA-N
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Description

[(E)-(2-chloro-5-nitrophenyl)methylideneamino]thiourea is an organosulfur compound . It is a powder form and has a molecular weight of 258.69 . The IUPAC name is 2-chloro-5-nitrobenzaldehyde thiosemicarbazone .


Synthesis Analysis

The synthesis of thiourea compounds involves the reaction of various anilines with CS2 . The reaction mechanism involves a sulfuration reaction . The reaction time, temperature, and mass ratio of the raw materials can affect the yield of thiourea .


Molecular Structure Analysis

Thioureas have a trigonal planar molecular geometry of the N2C=S core . The C=S bond distance is near 1.71 Å, which is 0.1 Å longer than in normal ketones . The C–N bond distances are short .


Chemical Reactions Analysis

Thiourea complexes with water molecules have been studied . The nature of the molecular interactions between the water and thiourea through hydrogen bonding has been investigated . NBO analysis shows that the Thio- (H 2 O) 5 complex has higher stabilization energy values than the other complexes .


Physical And Chemical Properties Analysis

[(E)-(2-chloro-5-nitrophenyl)methylideneamino]thiourea is a powder form and has a molecular weight of 258.69 . It is stored at room temperature .

Mechanism of Action

Target of Action

The primary target of the compound 2-chloro-5-nitrobenzaldehyde thiosemicarbazone is the lysosomal cysteine protease, cathepsin B . Cathepsin B plays multiple roles in both physiological and pathological processes, including intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis .

Mode of Action

2-chloro-5-nitrobenzaldehyde thiosemicarbazone interacts with cathepsin B and inhibits its activity . Among the differently functionalized semicarbazones and thiosemicarbazones, chloro-substituted compounds have been found to inhibit cathepsin B most effectively . The designed derivatives have been found to be competitive inhibitors to cathepsin B .

Biochemical Pathways

The inhibition of cathepsin B by 2-chloro-5-nitrobenzaldehyde thiosemicarbazone affects the biochemical pathways associated with this enzyme. As cathepsin B is involved in intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis, the inhibition of this enzyme can have downstream effects on these pathways .

Result of Action

The molecular and cellular effects of 2-chloro-5-nitrobenzaldehyde thiosemicarbazone’s action primarily involve the inhibition of cathepsin B activity . This inhibition can affect the physiological and pathological processes that cathepsin B is involved in, potentially leading to changes in intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis .

Safety and Hazards

Thiourea is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and may cause cancer . It is also suspected of damaging the unborn child . It may form combustible dust concentrations in air .

properties

IUPAC Name

[(E)-(2-chloro-5-nitrophenyl)methylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2S/c9-7-2-1-6(13(14)15)3-5(7)4-11-12-8(10)16/h1-4H,(H3,10,12,16)/b11-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIODQCZVWJPED-NYYWCZLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=S)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N/NC(=S)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821586
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[(E)-(2-chloro-5-nitrophenyl)methylideneamino]thiourea

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